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2-[(But-3-yn-2-yl)amino]-5-

methylbenzoic acid

Cat. No.: B13298339 Get Quote

Advanced Scaffolds for Asymmetric Heterocyclic Synthesis

Executive Summary
In the landscape of modern medicinal chemistry, N-propargyl anthranilic acid derivatives have

emerged as high-value "warhead" building blocks. Unlike static structural motifs, these

molecules possess latent reactivity triggered by

-acid catalysis (Au, Pt, Ag) or radical initiators. They serve as the primary precursors for
pyrrolo[2,1-b]quinazolinones, fused indolines, and benzodiazepines—privileged
pharmacophores found in PARP inhibitors, anti-inflammatory agents, and GPR17 antagonists.

This guide details the synthesis, stability, and catalytic applications of these building blocks,

with a specific focus on enantioselective cascades where the N-propargyl arm acts as a

chirality transfer vector or a pro-chiral handle for asymmetric transition metal catalysis.

Part 1: Structural Significance & The "Propargyl
Trigger"
The core utility of N-propargyl anthranilic acid lies in its bifunctionality. It combines a

nucleophilic aniline nitrogen with an electrophilic alkyne (via metal activation), tethered by a

rigid benzene backbone.
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The Two Classes of Chiral Blocks
To maximize stereochemical control in drug discovery, researchers must distinguish between

two distinct building block strategies:

Class Description Chirality Source
Primary
Application

Type A: Intrinsic

Chirality

Propargyl group bears

a substituent at the

-position (e.g., methyl,

phenyl).

Point Chirality (

) pre-installed on the

building block.

Chirality Transfer: The

stereocenter directs

the folding of the

molecule during

cyclization

(Diastereoselective

synthesis).

Type B: Pro-Chiral

Unsubstituted

propargyl group

(achiral).

Catalyst-Induced:

Chirality is introduced

during the reaction via

chiral ligands (e.g.,

-BINAP).

Enantioselective

Catalysis: Creating

axial chirality or new

stereocenters from

achiral precursors.

Part 2: Synthesis of the Building Blocks
The synthesis of these blocks requires precise control to prevent premature cyclization or over-

alkylation (quaternary ammonium formation).

Workflow Diagram: Divergent Synthesis
The following Graphviz diagram illustrates the synthesis of both Type A (Intrinsic) and Type B

(Pro-chiral) blocks.
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Caption: Divergent synthetic pathways for accessing achiral (Type B) and enantiopure (Type A)

N-propargyl anthranilic acid esters.

Key Synthetic Protocol: Enantiopure N-Propargylation
(Type A)
Context: Direct alkylation with chiral propargyl halides often leads to racemization. The

Mitsunobu reaction or SN2 displacement of activated mesylates is preferred to preserve optical

purity (via inversion).

Protocol:

Activation: Dissolve (R)-3-butyn-2-ol (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq) and

methanesulfonyl chloride (1.2 eq). Stir for 1 hour to form the mesylate.

Coupling: In a separate flask, dissolve methyl anthranilate (1.0 eq) in DMF. Add

(2.0 eq) to deprotonate the aniline.

Addition: Add the crude mesylate solution dropwise to the anthranilate mixture at 0°C.
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Reaction: Allow to warm to RT and stir for 12 hours.

Validation: Monitor via TLC (Hexane/EtOAc 4:1). The product (S)-N-(but-3-yn-2-

yl)anthranilate forms with >95% inversion of configuration.

Part 3: The "Gold Rush" – Catalytic Cascades
The scientific value of these building blocks is realized in Gold(I)-catalyzed cycloisomerization.

The N-propargyl group undergoes a 1,3-migration or direct nucleophilic attack, generating

complex fused heterocycles.

Mechanism: 1,3-Propargyl Migration & Cyclization
Recent studies (Tokimizu et al., Angew. Chem.) revealed that N-propargyl anilines undergo a

unique "walk" mechanism under Gold catalysis, essential for forming indole-fused quinolines.
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Caption: Mechanistic pathway of Gold(I)-catalyzed cascade involving propargyl migration to

form fused indolines.

Critical Causality in Experimentation
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Why Gold(I)? Au(I) is a soft Lewis acid (carbophilic) that selectively activates the alkyne

-system without coordinating strongly to the hard nitrogen/oxygen atoms of the anthranilate,
preventing catalyst poisoning.

Solvent Effect: Non-coordinating solvents (DCM, Toluene) are required. Coordinating

solvents (THF, MeCN) stabilize the cationic gold intermediate too strongly, halting the

catalytic cycle.

Part 4: Experimental Protocols (Self-Validating
Systems)
Protocol 1: Gold-Catalyzed Synthesis of Fused
Quinazolinones
Target: Synthesis of pyrrolo[2,1-b]quinazolinone from N-propargyl anthranilamide.

Reagents:

Substrate: N-(prop-2-ynyl)-2-aminobenzamide (0.5 mmol)

Catalyst:

(5 mol%)[1]

Silver Salt:

(5 mol%) - Crucial for activating the Au-Cl precatalyst.

Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step:

Catalyst Activation (In Situ): In a glovebox or under Argon, mix

and

in toluene for 10 minutes. A white precipitate (AgCl) confirms activation.
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Substrate Addition: Add the N-propargyl substrate dissolved in minimum toluene.

Reaction: Stir at 80°C for 4 hours.

Monitoring (Self-Validation):

TLC: Disappearance of the starting material spot (

) and appearance of a highly fluorescent blue spot (

).

NMR Check: Disappearance of the alkyne proton triplet (

ppm) and appearance of olefinic protons or fused ring signals.

Workup: Filter through a celite pad to remove silver salts and gold residues. Concentrate and

purify via flash chromatography.

Part 5: Data Summary & Stability Profile
The following table summarizes the stability and reactivity profile of N-propargyl anthranilic acid

esters versus their free acid counterparts.
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Property
Methyl Ester
(Protected)

Free Acid
(Unprotected)

Implications for
Storage/Use

Thermal Stability High (>150°C)

Moderate

(Decarboxylates

>100°C)

Store free acids at

4°C; Esters are shelf-

stable.

N-Oxidation Risk Low Moderate

Avoid long exposure

to air; N-oxides are

dead-ends for

catalysis.

Solubility DCM, EtOAc, Toluene DMSO, MeOH

Esters preferred for

non-polar catalytic

conditions.

Reactivity (Au) Clean cyclization Potential protonolysis

Esterify before

subjecting to gold

catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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